

# A Comparative Guide to VDAC-1 Inhibitors: Performance and Experimental Insights

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## Compound of Interest

Compound Name: **NE11808**

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The Voltage-Dependent Anion Channel 1 (VDAC-1) has emerged as a critical regulator of mitochondrial function and a key player in programmed cell death, or apoptosis. Its strategic location on the outer mitochondrial membrane positions it as a gatekeeper for the passage of ions and metabolites, and as a crucial docking site for various pro- and anti-apoptotic proteins. The therapeutic potential of targeting VDAC-1 has led to the development of several inhibitors. This guide provides an objective comparison of prominent VDAC-1 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their selection and application.

## Quantitative Comparison of VDAC-1 Inhibitors

The following table summarizes key quantitative data for a selection of well-characterized VDAC-1 inhibitors, offering a snapshot of their relative potencies and binding characteristics.

Inhibitor	Target	IC50	Binding Affinity (Kd)	Cell Line / System	Reference
VBIT-4	VDAC-1 Oligomerization on	1.9 ± 0.08 µM (Oligomerization) 2.9 ± 0.12 µM (Apoptosis)	17 µM	HEK-293	[1][2]
DIDS	VDAC-1 Channel Conductance & Oligomerization	508 µM (U2OS) 580 µM (NIH-3T3)	Not explicitly reported, but shown to interact directly	U2OS, NIH-3T3	[3][4]
Erastin	VDAC-2/3 > VDAC-1	~5-10 µM (HT-1080 fibrosarcoma)	Not explicitly reported	HT-1080	[5][6]
VBIT-3	VDAC-1 Oligomerization	Not explicitly reported	31.3 µM	Not specified	[7][8]

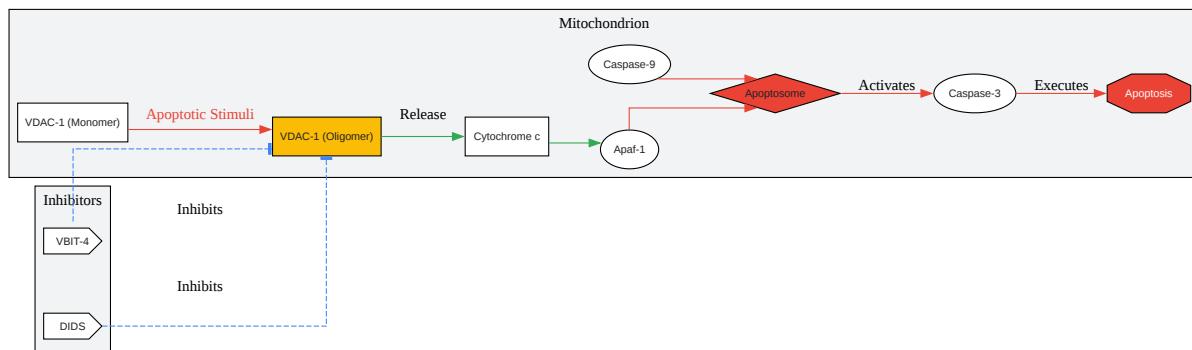
## Mechanism of Action: Beyond Channel Blocking

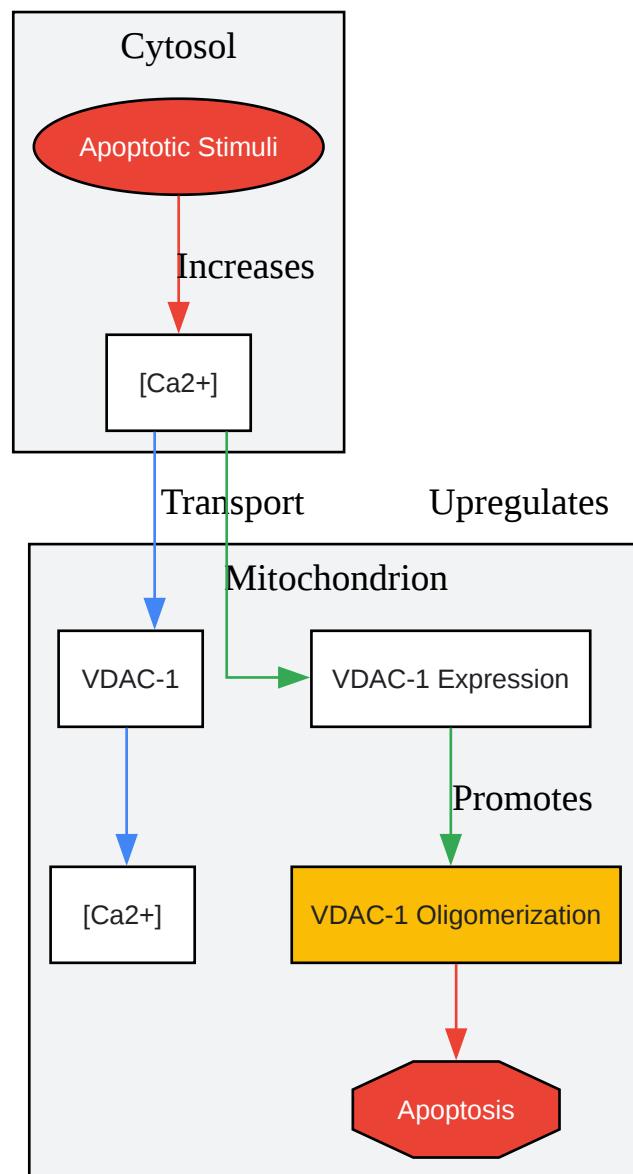
While early research focused on inhibitors that directly block the VDAC-1 channel, a significant number of newer compounds, such as VBIT-4, act by inhibiting the oligomerization of VDAC-1. [9] This process is a key step in the formation of a large pore in the outer mitochondrial membrane, which allows for the release of pro-apoptotic factors like cytochrome c.[10][11]

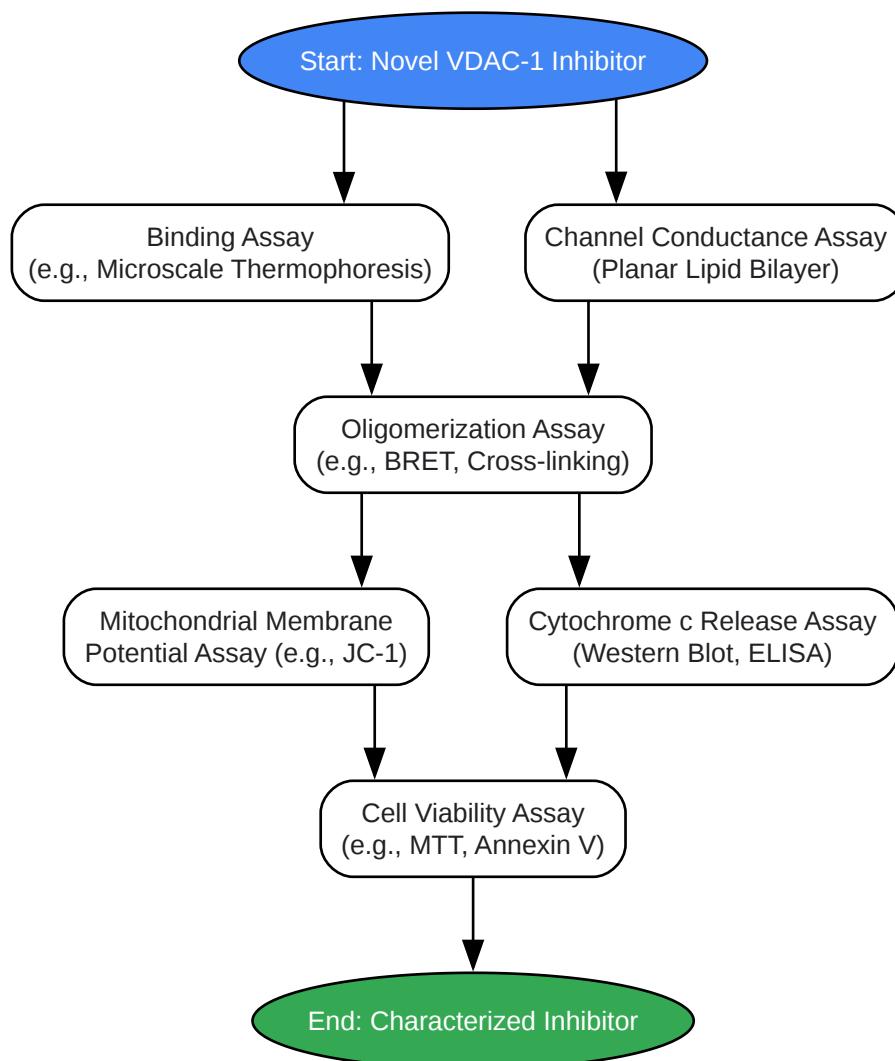
VBIT-4, for instance, has been shown to directly interact with VDAC-1 and prevent its assembly into higher-order structures, thereby inhibiting apoptosis.[1] DIDS (4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid), a classical anion exchange inhibitor, also inhibits VDAC-1 oligomerization in addition to affecting its channel conductance.[12] In contrast, Erastin is primarily known as an inducer of ferroptosis and acts on VDAC-2 and VDAC-3 with a lesser effect on VDAC-1.[8][13]

## Key Signaling Pathways and Experimental Workflows

The inhibition of VDAC-1 impacts several critical cellular signaling pathways, primarily the intrinsic apoptosis pathway and calcium homeostasis.







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